3,4-Diaminobenzoic acid

Catalog No.
S585404
CAS No.
619-05-6
M.F
C7H8N2O2
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Diaminobenzoic acid

CAS Number

619-05-6

Product Name

3,4-Diaminobenzoic acid

IUPAC Name

3,4-diaminobenzoic acid

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C7H8N2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,8-9H2,(H,10,11)

InChI Key

HEMGYNNCNNODNX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)N)N

Synonyms

3,4-diaminobenzoic acid, 3,4-diaminobenzoic acid dihydrochloride

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)N

3,4-Diaminobenzoic acid is an aromatic compound with the molecular formula C₇H₈N₂O₂. It features two amino groups (-NH₂) attached to a benzene ring at the 3 and 4 positions relative to the carboxylic acid group (-COOH). This compound is a derivative of aminobenzoic acid and is known for its role in various

3,4-Diaminobenzoic acid can be irritating to the skin, eyes, and respiratory system []. Safety data sheets recommend wearing appropriate personal protective equipment (PPE) when handling this compound [].

Synthesis of Functional Molecules

  • Schiff Base Derivatives: 3,4-DAB can react with substituted aldehydes and their corresponding metal complexes to form Schiff base derivatives [1]. These derivatives are important intermediates in the synthesis of various organic compounds with diverse applications in catalysis, medicinal chemistry, and material science [1].
  • Poly(2,5-benzimidazole) (ABPBI) Polymers: 3,4-DAB can be used as a building block in the synthesis of ABPBI polymers. The reaction involves treatment with methanesulfonic acid and P2O5 [1]. ABPBI polymers possess interesting properties like high thermal stability and flame retardancy, making them valuable for applications in electronics and aerospace engineering [2].
  • Quinoxalines and Benzimidazoles: 3,4-DAB undergoes cyclocondensation reactions to form heterocyclic compounds like quinoxalines and benzimidazoles [3]. These heterocycles have a wide range of biological activities and are explored in the development of new drugs [3].

[1] ""[2] ""[3] ""

Other Research Applications

  • Electrochemical Detection: 3,4-DAB can be employed as a redox label for the electrochemical detection of single base mismatches in DNA. This application utilizes its ability to undergo electron transfer reactions, making it a valuable tool in genetic research [4].
  • Proton Scavenger: Studies suggest that 3,4-DAB can act as an effective proton scavenger, potentially useful in various chemical and biological processes where controlling proton concentration is crucial [5].

[4] ""[5] ""

, including:

  • Formation of Schiff Bases: It can react with aldehydes or ketones to form Schiff bases, which are important intermediates in organic synthesis. For instance, condensation with 2-hydroxybenzaldehyde derivatives leads to various tetradentate Schiff base ligands .
  • Cyclocondensation Reactions: This compound can undergo cyclocondensations to produce quinoxalines and benzimidazoles, showcasing its versatility in forming complex structures .
  • Metal Complexation: 3,4-Diaminobenzoic acid can form coordination complexes with transition metals, enhancing its utility in coordination chemistry .

Research indicates that 3,4-diaminobenzoic acid exhibits several biological activities:

  • Antimicrobial Properties: Compounds derived from 3,4-diaminobenzoic acid have shown antibacterial and antifungal activities, making them potential candidates for pharmaceutical applications .
  • Redox Activity: It acts as a redox label in biochemical assays, which can be useful in studying various biological processes .
  • Potential Therapeutic Uses: Its derivatives are being explored for their roles in treating conditions such as cancer and infections due to their ability to interact with biological targets.

3,4-Diaminobenzoic acid can be synthesized through various methods:

  • Direct Amination: Starting from 3-nitrobenzoic acid, reduction followed by amination can yield 3,4-diaminobenzoic acid.
  • Condensation Reactions: The compound can also be synthesized via condensation reactions involving appropriate amines and carboxylic acids under acidic conditions.
  • One-Step Synthesis: Recent studies have developed one-step methods for synthesizing derivatives of 3,4-diaminobenzoic acid using preloaded diaminobenzoate resin .

3,4-Diaminobenzoic acid has diverse applications across various fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing drugs with antimicrobial properties.
  • Dyes and Pigments: The compound is utilized in the production of dyes due to its ability to form colored complexes.
  • Biochemical Research: Its derivatives are employed as reagents in biochemical assays and studies involving redox reactions .

Studies on the interactions of 3,4-diaminobenzoic acid with other compounds reveal significant insights:

  • Metal Ion Interactions: The formation constants of metal complexes derived from this compound have been characterized using UV-Vis spectroscopic titration methods. These interactions are important for understanding its role in coordination chemistry .
  • Biological Interactions: Research has highlighted its potential interactions with biological molecules, suggesting avenues for therapeutic applications.

Several compounds exhibit structural similarities to 3,4-diaminobenzoic acid. Here are a few notable examples:

Compound NameStructureUnique Features
2-Aminobenzoic Acid2-Aminobenzoic AcidContains one amino group; used as a precursor in dye synthesis.
4-Aminobenzoic Acid4-Aminobenzoic AcidSimilar structure but only one amino group; often used in pharmaceuticals.
5-Aminosalicylic Acid5-Aminosalicylic AcidContains an additional hydroxyl group; used in treating inflammatory bowel disease.

Uniqueness of 3,4-Diaminobenzoic Acid

The unique positioning of the amino groups at the 3 and 4 positions relative to the carboxylic group allows for distinct reactivity patterns not found in other aminobenzoic acids. This specificity enhances its utility in synthesizing various biologically active compounds and metal complexes.

XLogP3

0.2

LogP

0.13 (LogP)

UNII

2H2G880K12

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2039 of 2085 companies (only ~ 2.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

619-05-6

Wikipedia

3,4-diaminobenzoic acid

Use Classification

Cosmetics -> Hair dyeing

General Manufacturing Information

Benzoic acid, 3,4-diamino-, homopolymer: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15
Kim et al. The rational design of nitric oxide selectivity in single-walled carbon nanotube near infrared fluorescence sensors for biological detection. Nature Chemistry, doi: 10.1038/nchem.332, published online 24 August 2009. http://www.nature.com/naturechemistry

Explore Compound Types